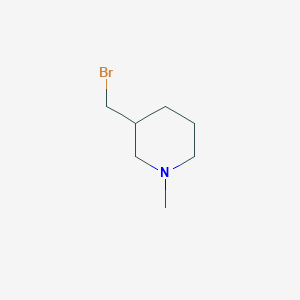

3-(Bromomethyl)-1-methylpiperidine

Beschreibung

BenchChem offers high-quality 3-(Bromomethyl)-1-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)-1-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN/c1-9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZKPJAXWDZFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(Bromomethyl)-1-methylpiperidine reactivity and functional groups

An In-depth Technical Guide to the Reactivity and Functional Groups of 3-(Bromomethyl)-1-methylpiperidine

Introduction: A Bifunctional Scaffold for Complex Synthesis

3-(Bromomethyl)-1-methylpiperidine is a versatile heterocyclic building block of significant interest to medicinal chemists and synthetic organic chemists.[1] Its structure uniquely combines two key functional groups within a stable piperidine scaffold: a reactive primary alkyl bromide and a nucleophilic/basic tertiary amine. This duality makes it an invaluable precursor for introducing the N-methylpiperidine moiety into larger molecules and for constructing more complex polycyclic systems.[1][2] This guide provides an in-depth analysis of the compound's reactivity, offering field-proven insights into its application in chemical synthesis.

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, which can be crucial for pharmacokinetic profiles.[3] The strategic placement of a bromomethyl group at the 3-position provides a reactive "handle" for a wide array of chemical transformations, primarily through nucleophilic substitution pathways.[1]

Core Reactivity Analysis: The Interplay of Two Functional Groups

The chemical behavior of 3-(Bromomethyl)-1-methylpiperidine is dominated by the distinct, yet potentially interacting, properties of its two functional groups. Understanding the preferential reactivity under various conditions is paramount for its successful application.

The Electrophilic Center: The Bromomethyl Group

The primary reactive site is the electrophilic carbon of the bromomethyl (-CH₂Br) group. The carbon-bromine bond is polarized, making the carbon susceptible to attack by nucleophiles. Bromine is an excellent leaving group, facilitating these reactions.[1]

As a primary alkyl halide, the bromomethyl group is highly amenable to bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway is characterized by a backside attack of the nucleophile, leading to the displacement of the bromide ion in a single, concerted step.[4] This mechanism is advantageous for its stereochemical predictability (inversion of configuration, if a chiral center were present) and the general absence of carbocation rearrangements.[1]

The choice of nucleophile dictates the functional group introduced. A wide variety of nucleophiles can be employed, making this a powerful tool for diversification.[1][2]

Common Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Functional Group | Solvent | Typical Conditions |

| Amine (R₂NH) | Piperidine, Aniline | Tertiary/Secondary Amine | Acetonitrile, DMF | Room Temp to 60 °C |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Azide (-N₃) | DMF, DMSO | Room Temp to 50 °C |

| Thiolate (RS⁻) | Sodium Thiophenoxide | Thioether (-SR) | Ethanol, THF | 0 °C to Room Temp |

| Alkoxide (RO⁻) | Sodium Methoxide | Ether (-OR) | Methanol, THF | 0 °C to Room Temp |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Nitrile (-CN) | DMSO | 50 °C to 90 °C |

Experimental Protocol: General Procedure for Sₙ2 Displacement

This protocol provides a self-validating framework for the substitution reaction. The key to success is ensuring anhydrous conditions to prevent side reactions and complete dissolution of the nucleophilic salt.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile).

-

Dissolution: Stir the mixture under a nitrogen atmosphere until the nucleophile is completely dissolved. If using a salt like sodium azide, gentle warming may be required.

-

Reactant Addition: Dissolve 3-(Bromomethyl)-1-methylpiperidine (1.0 equivalent, often used as the hydrobromide salt with an added equivalent of a non-nucleophilic base like triethylamine to free the amine) in a minimal amount of the same solvent and add it dropwise to the nucleophile solution at room temperature.

-

Reaction: Monitor the reaction by TLC or LC-MS. Gentle heating (40-60 °C) may be necessary to drive the reaction to completion. Reaction times can vary from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Competing E2 elimination mechanism.

The Nucleophilic/Basic Center: The Tertiary Amine

The nitrogen atom of the 1-methylpiperidine ring possesses a lone pair of electrons, rendering it both a Lewis base and a nucleophile. [5]

As a saturated heterocyclic amine, it is a moderately strong base. The methyl group provides a slight positive inductive effect, increasing the electron density on the nitrogen compared to piperidine itself, thus enhancing its basicity. [6]It readily reacts with acids to form salts. In fact, the compound is often supplied as its hydrobromide salt (3-(Bromomethyl)-1-methylpiperidine hydrobromide) to improve its stability and handling. [7][8]To use the compound in reactions where the free amine is required (e.g., as an internal nucleophile), it must be neutralized with a suitable base.

The nitrogen atom can act as a nucleophile, attacking electrophilic centers. A common reaction is quaternization, where it reacts with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This reaction permanently places a positive charge on the nitrogen atom, a strategy sometimes used in drug design to modify a molecule's properties.

Intramolecular Reactivity: A Pathway to Fused Systems

A key feature of 3-(Bromomethyl)-1-methylpiperidine is its potential for intramolecular reactions. The proximity of the nucleophilic nitrogen and the electrophilic bromomethyl group allows for intramolecular cyclization. [1]Under basic conditions that ensure the nitrogen is in its free base form, the nitrogen lone pair can attack the bromomethyl carbon in an intramolecular Sₙ2 reaction. This results in the formation of a new five-membered ring fused to the original piperidine ring, creating an indolizidine derivative. [1]This powerful transformation provides rapid access to complex bicyclic scaffolds from a simple linear precursor.

Caption: Intramolecular cyclization workflow.

Synthetic Applications in Drug Development

The reactivity profile of 3-(Bromomethyl)-1-methylpiperidine makes it a valuable intermediate in medicinal chemistry. It serves as a key precursor for attaching a piperidine moiety to a larger molecule, a common strategy for improving pharmacological properties. [1][3]For instance, it has been identified as a precursor in the synthesis of the antipsychotic drug Pecazine. [1]The ability to easily displace the bromide with various nucleophiles allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with all alkylating agents, 3-(Bromomethyl)-1-methylpiperidine and its salts should be handled with care. It is classified as an irritant and is harmful if swallowed. [9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [11][12]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9][11]Avoid contact with skin and eyes. [9]* Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents. [8][11]The hydrobromide salt form enhances stability for storage. [2]

Conclusion

3-(Bromomethyl)-1-methylpiperidine is a synthetically powerful and versatile building block. Its bifunctional nature, possessing both a highly reactive electrophilic center and a nucleophilic tertiary amine, provides chemists with a robust tool for molecular construction. A thorough understanding of the factors that control the competition between substitution, elimination, and intramolecular cyclization is essential for harnessing its full potential. By carefully selecting reagents and reaction conditions, researchers can leverage this compound to efficiently synthesize a diverse range of complex molecules for applications in drug discovery and materials science.

References

- 3-(Bromomethyl)-1-methylpiperidine | 41886-04-8 | Benchchem. Benchchem.

- 3-Bromo-1-methylpiperidine | 36940-04-2 | Benchchem. Benchchem.

- 3-(Bromomethyl)-1-methylpiperidine hydrobromide - Apollo Scientific. Apollo Scientific.

- 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr) Safety Data Sheets - Echemi. Echemi.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- Safety Data Sheet - MedchemExpress.com. MedchemExpress.

- Safety Data Sheet - Angene Chemical. Angene Chemical.

- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. National Institutes of Health.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- WO2016087352A1 - Novel piperidine derivatives - Google Patents. Google Patents.

- The synthetic route to the title compounds (BRF1-BRF12). a Piperidine, AcOH, M.W. (20 min, 140 W) - ResearchGate. ResearchGate.

- 3-(Bromomethyl)-1-methylpiperidine hydrobromide.

- 3-Bromo-1-methylpiperidine | C6H12BrN | CID 53350307 - PubChem. National Center for Biotechnology Information.

- 3-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- Relative basicity of cyclic amines - Chemistry Stack Exchange. Chemistry Stack Exchange.

- 3-Methylpiperidine | C6H13N | CID 79081 - PubChem. National Center for Biotechnology Information.

- Draw the elimination products that are formed when 3-bromo-3-meth... | Study Prep in Pearson+. Pearson+.

- Elimination Reactions - BITS Pilani. BITS Pilani.

- 3-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- Elimination Reactions - MG Science Institute. M.G. Science Institute.

- 5 Key Basicity Trends of Amines - Master Organic Chemistry. Master Organic Chemistry.

- E1 reactions (video) | Elimination reactions - Khan Academy. Khan Academy.

- Alkyl Halide Reactivity - MSU chemistry. Michigan State University Department of Chemistry.

- One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - NIH. National Institutes of Health.

- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts.

- Basicity - MSU chemistry. Michigan State University Department of Chemistry.

- 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr) - ChemicalBook. ChemicalBook.

- Unexpected Course of Reaction Between (1E,3E)-1,4-Dinitro-1,3-butadiene and N-Methyl Azomethine Ylide—A Comprehensive Experimental and Quantum-Chemical Study - MDPI. MDPI.

- THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.0]BUTANE, DIMETHYL DICYANOFUMARATE, AND PRIMARY AROMATIC AMINES Grzeg. HETEROCYCLES.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

- 5. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 3-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. angenechemical.com [angenechemical.com]

- 10. 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr) CAS#: 41886-04-8 [m.chemicalbook.com]

- 11. fishersci.ca [fishersci.ca]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

The Strategic Use of 3-(Bromomethyl)-1-methylpiperidine as a Versatile Alkylating Agent in Medicinal Chemistry: Application Notes and Protocols

Abstract

This comprehensive guide details the strategic application of 3-(Bromomethyl)-1-methylpiperidine as a pivotal alkylating agent in medicinal chemistry and synthetic organic chemistry. This document provides an in-depth analysis of the reagent's reactivity, supported by mechanistic insights, and furnishes field-proven, step-by-step protocols for its application in N- and O-alkylation reactions. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes experimental design, safety, and troubleshooting to enable the efficient incorporation of the valuable 1-methyl-3-piperidinylmethyl moiety into novel molecular entities.

Introduction: The Pharmacophoric Significance of the 1-Methyl-3-piperidinylmethyl Moiety

In the landscape of drug discovery, the incorporation of specific structural motifs is a key strategy for optimizing the pharmacological profile of a lead compound. The 1-methyl-3-piperidinylmethyl group is a particularly valuable pharmacophore, frequently integrated into molecules to enhance their drug-like properties.[1] The piperidine ring, a saturated heterocycle, introduces a three-dimensional character that can facilitate precise interactions within the binding pockets of biological targets.[1] Furthermore, the tertiary amine of the 1-methylpiperidine moiety typically possesses a pKa in the physiological range, ensuring it is predominantly protonated at pH 7.4. This positive charge can be crucial for forming key ionic interactions with target proteins and can also enhance aqueous solubility, a critical factor for favorable pharmacokinetics. 3-(Bromomethyl)-1-methylpiperidine serves as a highly efficient and reactive electrophilic building block for introducing this important structural unit onto a variety of nucleophilic scaffolds.

Reagent Profile, Safety, and Handling

A comprehensive understanding of the reagent's characteristics and the implementation of rigorous safety measures are prerequisites for its successful and safe utilization in a laboratory setting.

| Property | Value | Source |

| Chemical Formula | C₇H₁₄BrN | [2] |

| Molecular Weight | 192.10 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

| Boiling Point | 75-78 °C at 12 mmHg | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, protect from moisture and light | [5] |

| Key Hazards | Corrosive, Lachrymator, Moisture Sensitive, Skin and Eye Irritant | [3][6] |

Critical Safety & Handling Protocols:

-

Engineering Controls: All manipulations involving 3-(Bromomethyl)-1-methylpiperidine must be conducted within a certified chemical fume hood to prevent inhalation of its vapors, which have lachrymatory properties.

-

Personal Protective Equipment (PPE): Standard PPE, including a flame-resistant lab coat, splash-proof safety goggles, and face shield, is mandatory. Chemically resistant gloves (nitrile or neoprene are suitable) must be worn.

-

Hygroscopic Nature: The reagent is sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen). All glassware must be flame- or oven-dried prior to use, and anhydrous solvents and techniques are essential to prevent hydrolysis of the bromomethyl group to the corresponding, non-reactive alcohol.

-

Emergency Procedures: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

The Mechanism of Alkylation: A Classic S(_N)2 Trajectory

The utility of 3-(Bromomethyl)-1-methylpiperidine as an alkylating agent is rooted in its structure as a primary alkyl halide. The carbon atom of the bromomethyl group is electrophilic, a property enhanced by the electronegativity of the adjacent bromine atom, which serves as an excellent leaving group. Consequently, the reagent readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions.

The reaction is initiated by the attack of a nucleophile (Nu:⁻) on the electrophilic methylene carbon. This attack occurs from the backside of the carbon-bromine bond, proceeding through a single, high-energy transition state. In this transition state, the bond between the nucleophile and the carbon is forming concurrently as the carbon-bromine bond is breaking. The reaction results in the formation of a new carbon-nucleophile bond and the displacement of the bromide ion.

Figure 1. Generalized S(_N)2 mechanism for alkylation.

The success of the alkylation is critically dependent on the reaction conditions. A base is typically required to deprotonate the nucleophile (e.g., a phenol or a secondary amine), thereby increasing its nucleophilicity. The choice of solvent is also crucial; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they solvate the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.

Field-Validated Experimental Protocols

The following protocols provide robust and reproducible starting points for the alkylation of common nucleophiles. Researchers should note that optimization of stoichiometry, temperature, and reaction duration may be necessary for specific substrates.

Protocol 4.1: N-Alkylation of a Secondary Amine

This protocol details a general procedure for the synthesis of a tertiary amine via the alkylation of a secondary amine, a common transformation in the construction of pharmacologically relevant scaffolds.

Experimental Workflow for N-Alkylation:

Figure 2. Step-by-step workflow for N-alkylation.

Detailed Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (ACN) to achieve a substrate concentration of approximately 0.2 M.

-

Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon).

-

Reagent Addition: Cool the stirring suspension to 0 °C in an ice bath. Slowly add a solution of 3-(Bromomethyl)-1-methylpiperidine (1.2 eq) in anhydrous ACN via syringe over 15 minutes.

-

Reaction Progress: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16-24 hours.

-

Monitoring: Check for the consumption of the starting amine using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Initial Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove inorganic salts, washing the filter cake with ACN. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate (EtOAc) and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional EtOAc (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification and Characterization: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure tertiary amine. Confirm the structure and purity by NMR and HRMS analysis.

Protocol 4.2: O-Alkylation of a Phenolic Compound

This protocol describes the synthesis of an aryl ether, a common structural motif in many biologically active compounds, through the alkylation of a phenol.

Comparative Analysis of Key Reaction Parameters:

| Parameter | N-Alkylation (Protocol 4.1) | O-Alkylation (Protocol 4.2) | Scientific Rationale for the Difference |

| Base | K₂CO₃ (Potassium Carbonate) | Cs₂CO₃ (Cesium Carbonate) | Phenols are generally less acidic than the conjugate acids of secondary amines. Cs₂CO₃ is a stronger, softer base that is highly effective for deprotonating phenols. The large, polarizable Cs⁺ cation also leads to a "naked" and more reactive phenoxide anion, accelerating the S(_N)2 reaction. |

| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF) | DMF is a highly polar aprotic solvent that excels at solvating the cesium cation, further enhancing the nucleophilicity of the phenoxide. It is often superior to ACN for less reactive nucleophiles. |

| Temperature | 0 °C to Room Temp. | Room Temp. to 60 °C | The oxygen nucleophile of a phenol is typically less reactive than a corresponding nitrogen nucleophile. Gentle heating is often necessary to achieve a reasonable reaction rate and drive the reaction to completion. |

Detailed Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere, add the phenol (1.0 eq) and cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M.

-

Reagent Addition: Add 3-(Bromomethyl)-1-methylpiperidine (1.1 eq) to the stirring suspension at room temperature.

-

Reaction and Monitoring: Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the disappearance of the starting phenol by TLC or LC-MS. Reaction times can vary from 4 to 18 hours.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction and Purification: Separate the layers and extract the aqueous phase multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography as described in Protocol 4.1.

Troubleshooting and Advanced Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive alkylating agent due to hydrolysis. 2. Insufficiently strong base. 3. Low nucleophilicity of the substrate. | 1. Ensure rigorous anhydrous conditions. Use freshly opened or properly stored reagent. 2. For O-alkylation, switch from K₂CO₃ to Cs₂CO₃. For very weakly acidic nucleophiles, consider NaH. 3. Increase reaction temperature and/or reaction time. Switch to a more polar solvent like DMF. |

| Formation of Side Products | 1. Di-alkylation (with primary amines). 2. Elimination (less common with primary halides). 3. Quaternization of the product's piperidine nitrogen. | 1. Use a large excess of the primary amine nucleophile relative to the alkylating agent. 2. Use a non-hindered base and avoid excessively high temperatures. 3. This is rare but can occur with prolonged heating or excess alkylating agent. Use a slight excess (1.1-1.2 eq) of the alkylating agent and monitor the reaction to avoid extended reaction times after completion. |

| Difficult Purification | Co-elution of product with unreacted starting material or byproducts. | Optimize the reaction to drive it to completion. During work-up, an acidic wash (e.g., 1M HCl) can remove basic starting materials/products, while a basic wash (e.g., 1M NaOH) can remove acidic starting materials (like phenols). Adjust the column chromatography gradient to improve separation. |

Conclusion

3-(Bromomethyl)-1-methylpiperidine stands out as a robust and highly effective electrophilic partner for the introduction of the 1-methyl-3-piperidinylmethyl moiety. Its predictable reactivity via an S(_N)2 mechanism allows for the strategic alkylation of a diverse range of nitrogen and oxygen nucleophiles. By carefully selecting the appropriate base, solvent, and temperature, and by adhering to rigorous anhydrous techniques, researchers can reliably synthesize novel derivatives for evaluation in drug discovery and development programs. The protocols and insights provided in this document offer a solid foundation for the successful application of this versatile chemical building block.

References

-

PubChem. Compound Summary for CID 125958, 3-(Bromomethyl)-1-methylpiperidine. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)-1-methylpiperidine Derivatives

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] This document provides a comprehensive guide for the synthesis of 3-(aminomethyl)-1-methylpiperidine derivatives through the N-alkylation of various primary and secondary amines with 3-(bromomethyl)-1-methylpiperidine. We delve into the underlying reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters for reaction optimization and control. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking to leverage this versatile reaction for the creation of novel chemical entities.

Introduction: Significance and Application

The 3-substituted piperidine motif is a highly privileged structure in drug design, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS), cancer, and infectious diseases.[2] The specific subclass of 3-(aminomethyl)-1-methylpiperidine derivatives is of particular interest due to its role as a key intermediate and pharmacophore in compounds designed for neurotransmitter research and as potential analgesics and antidepressants.[3]

The reaction of 3-(bromomethyl)-1-methylpiperidine with amines provides a direct and efficient route to these valuable compounds. It is a classic example of N-alkylation via nucleophilic aliphatic substitution, a fundamental transformation in organic synthesis.[4][5] Understanding and mastering this reaction allows for the systematic generation of compound libraries for structure-activity relationship (SAR) studies, which is a critical step in the drug discovery pipeline.[6]

Scientific Principles: The Reaction Mechanism

The core transformation is a bimolecular nucleophilic substitution (SN2) reaction. The amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile.[7] It attacks the electrophilic methylene carbon of 3-(bromomethyl)-1-methylpiperidine, displacing the bromide ion, which is a good leaving group.

Caption: SN2 mechanism for the N-alkylation of an amine.

A critical aspect of this reaction is the management of acidity and subsequent reactivity. The initial product is an ammonium salt. A base is required to deprotonate this salt, yielding the neutral, higher-substituted amine product.[8] This newly formed amine can itself be nucleophilic.

Controlling Over-Alkylation: A common challenge in the N-alkylation of primary and secondary amines is over-alkylation, where the desired product reacts further with the alkyl halide.[5][9] For instance, a primary amine (RNH₂) can react to form a secondary amine, which can then react again to form a tertiary amine, and finally a quaternary ammonium salt.[7]

Strategies to Promote Mono-alkylation:

-

Use of Excess Amine: Employing a large excess of the starting amine ensures that the alkyl halide is more likely to encounter and react with the initial, more abundant amine rather than the product amine.[8][10] This is particularly effective when the starting amine is inexpensive and readily available.

-

Controlled Stoichiometry and Slow Addition: Using a 1:1 stoichiometry and slowly adding the alkyl halide to the amine solution can help minimize the concentration of the alkylating agent at any given time, thus disfavoring the second alkylation step.

Experimental Protocols

Safety and Handling

Caution: 3-(Bromomethyl)-1-methylpiperidine and its parent compound, 3-(bromomethyl)piperidine, are hazardous. They are classified as causing skin and eye irritation and may cause respiratory irritation.[11] Acute oral toxicity is also a concern.[11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[12][13]

-

Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[12][14]

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11][13]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11][13]

-

General Protocol for N-Alkylation

This protocol provides a general method for the reaction between 3-(bromomethyl)-1-methylpiperidine hydrobromide and a generic primary or secondary amine.

Materials:

-

3-(Bromomethyl)-1-methylpiperidine hydrobromide

-

Amine of interest (e.g., aniline, morpholine, benzylamine)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.2 equivalents).

-

Solvent and Base Addition: Dissolve the amine in the chosen anhydrous solvent (e.g., MeCN, 20 mL per 10 mmol of amine). Add the base (e.g., K₂CO₃, 2.5 equivalents, or Et₃N, 2.5 equivalents).

-

Reagent Addition: In a separate flask, dissolve 3-(bromomethyl)-1-methylpiperidine hydrobromide (1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the stirring amine/base mixture at room temperature over 15-20 minutes.

-

Reaction: Allow the reaction to stir at room temperature. For less reactive amines, the mixture may be gently heated to 40-60 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (bromomethylpiperidine) is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

If a solid base like K₂CO₃ was used, filter the mixture to remove the solids.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between DCM (or Ethyl Acetate) and water.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% Methanol in DCM, or Hexanes/Ethyl Acetate with 1% Et₃N) to afford the pure product.

-

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15][16]

Data Presentation: Reaction Conditions and Characterization

The optimal conditions can vary depending on the nucleophilicity of the amine. Below is a table summarizing typical conditions and expected outcomes.

| Amine Type | Example Amine | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Primary, Aliphatic | Benzylamine | K₂CO₃ | MeCN | 25 | 6-12 | 80-95% |

| Primary, Aromatic | Aniline | K₂CO₃ | DMF | 60 | 18-24 | 65-80% |

| Secondary, Cyclic | Morpholine | Et₃N | DCM | 25 | 4-8 | 85-98% |

| Secondary, Acyclic | Diethylamine | Et₃N | THF | 25 | 8-16 | 75-90% |

Table 1: Representative conditions for the N-alkylation reaction.

A representative characterization data set for the product of the reaction with morpholine, 4-((1-methylpiperidin-3-yl)methyl)morpholine , is provided below.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.85-2.95 (m, 2H), 2.60-2.70 (m, 4H), 2.40-2.50 (m, 4H), 2.25 (s, 3H, N-CH₃), 1.60-1.90 (m, 5H), 0.85-1.00 (m, 2H). |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 67.1, 60.5, 57.3, 53.8, 46.2, 39.5, 28.1, 25.3. |

| HRMS (ESI) | m/z calculated for C₁₁H₂₃N₂O [M+H]⁺: 199.1805, Found: 199.1808. |

Table 2: Example characterization data for a synthesized derivative.

Workflow Visualization

The following diagram illustrates the general laboratory workflow from initial setup to the final, characterized product.

Caption: General experimental workflow for synthesis and purification.

References

- Apollo Scientific. (2022). 3-(Bromomethyl)

-

Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)piperidine. [Link]

-

Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

-

Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4825. [Link]

-

Zha, G.-F., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2008). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(12), 3249. [Link]

-

Meltzer, P. C., et al. (2000). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands. Journal of Medicinal Chemistry, 43(3), 473-483. [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric di-substituted piperidines. Chemical Science, 13(42), 12519-12531. [Link]

-

Kamal, A., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(2), 241-245. [Link]

-

Guérin, C., et al. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478-3481. [Link]

-

OC-Master. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

-

GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]

-

Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6432. [Link]

-

Jasperse, C. (n.d.). Reactions of Amines. Minnesota State University Moorhead. [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]

-

Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117002. [Link]

-

OpenStax. (2023). 24.7 Reactions of Amines - Organic Chemistry. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. [Link]

-

Clark, J. (n.d.). Amines as nucleophiles. Chemguide. [Link]

-

Soderberg, T. (n.d.). 9.4. Reaction of RX with NH3 and amines. Organic Chemistry 1: An open textbook. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Amine alkylation - Wikipedia [en.wikipedia.org]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 10. 9.4. Reaction of RX with NH3 and amines | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. angenechemical.com [angenechemical.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 3-(Aminomethyl)-1-methylpiperidine | 14613-37-7 [chemicalbook.com]

- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Novel Bioactive Scaffolds Using 3-(Bromomethyl)-1-methylpiperidine

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds.[1][2] 3-(Bromomethyl)-1-methylpiperidine, a readily accessible and highly reactive building block, offers a direct route to introduce this valuable scaffold into novel molecular architectures. This document provides a comprehensive guide to the strategic use of this reagent, detailing robust protocols for N- and C-alkylation reactions. By explaining the causality behind experimental choices and providing self-validating, step-by-step procedures, this guide empowers researchers to efficiently synthesize and explore new chemical space in drug discovery programs.[3][4][5]

Introduction: The Versatility of a Privileged Scaffold

3-(Bromomethyl)-1-methylpiperidine is a bifunctional reagent featuring a saturated N-methylated piperidine ring and a reactive primary alkyl bromide. The piperidine ring provides a three-dimensional, sp³-rich scaffold, a desirable feature for improving the physicochemical properties and escaping the "flatland" of many aromatic drug candidates.[6][7] The bromomethyl group serves as a potent electrophilic handle, highly susceptible to nucleophilic substitution (SN2) reactions.[8] This reactivity allows for the covalent linkage of the piperidine unit to a wide variety of molecular frameworks, making it an indispensable tool for lead generation and optimization.[8][9]

This reagent is a key precursor for introducing the 1-methylpiperidine-3-yl)methyl moiety, which can be found in various pharmacologically active agents. Its utility lies in its ability to readily couple with nucleophiles such as amines, phenols, thiols, and carbanions, thereby enabling the rapid generation of diverse compound libraries.

Physicochemical Properties

| Property | Value | Source |

| Compound Name | 3-(Bromomethyl)-1-methylpiperidine | PubChem |

| CAS Number | 41886-04-8 | [10] |

| Molecular Formula | C₇H₁₄BrN | - |

| Molecular Weight | 192.10 g/mol | - |

| Form | Often supplied as the hydrobromide salt (C₇H₁₅Br₂N) | [11] |

General Synthetic Workflow

The synthesis of novel compounds using 3-(Bromomethyl)-1-methylpiperidine typically follows a streamlined workflow. The process begins with the selection of an appropriate nucleophile, proceeds through a carefully controlled alkylation reaction, and concludes with rigorous purification and characterization to confirm the structure of the final product.

Caption: General experimental workflow for synthesis.

Protocol I: N-Alkylation of Secondary Amines

N-alkylation is one of the most common applications of this reagent, used to synthesize tertiary amines which are prevalent in centrally active drugs. The reaction proceeds via a classical SN2 mechanism.

Mechanistic Rationale

The lone pair of the secondary amine acts as the nucleophile, attacking the electrophilic methylene carbon of the 3-(bromomethyl) group. The bromide ion serves as an excellent leaving group. A non-nucleophilic base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[12]

Caption: SN2 mechanism for N-alkylation.

Detailed Step-by-Step Protocol

This protocol describes the alkylation of piperazine with 3-(Bromomethyl)-1-methylpiperidine hydrobromide.

Materials:

-

Piperazine (1.0 eq)

-

3-(Bromomethyl)-1-methylpiperidine hydrobromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (1.0 g, 11.6 mmol), anhydrous K₂CO₃ (4.0 g, 29.0 mmol), and anhydrous acetonitrile (50 mL).

-

Reagent Addition: Stir the suspension vigorously at room temperature. Add 3-(Bromomethyl)-1-methylpiperidine hydrobromide (3.46 g, 12.8 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm. K₂CO₃ is an inexpensive and effective base for this transformation, ensuring the amine remains deprotonated and nucleophilic.[12]

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in DCM (50 mL) and wash with saturated NaHCO₃ solution (2 x 30 mL) and then brine (30 mL). Causality Note: The aqueous wash removes any remaining inorganic salts and acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in DCM) to afford the pure tertiary amine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol II: C-Alkylation of Ketone Enolates

For the construction of novel carbon-carbon bonds, 3-(bromomethyl)-1-methylpiperidine can be used to alkylate carbanions, such as ketone enolates. This protocol is invaluable for extending carbon chains and building more complex molecular scaffolds.[13]

Mechanistic Rationale

The reaction requires the initial deprotonation of a ketone at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate is a potent carbon-based nucleophile that subsequently attacks the electrophilic bromomethyl group in an SN2 fashion. Low temperatures are critical to ensure kinetic control, prevent side reactions, and maintain the stability of the enolate.[14]

Caption: Workflow for C-alkylation of a ketone.

Detailed Step-by-Step Protocol

This protocol describes the α-alkylation of cyclohexanone.

Materials:

-

Diisopropylamine (1.2 eq), freshly distilled

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.15 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Cyclohexanone (1.0 eq), freshly distilled

-

3-(Bromomethyl)-1-methylpiperidine (free base, 1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

LDA Preparation: In a flame-dried, three-neck flask under N₂, add anhydrous THF and cool to -78 °C (acetone/dry ice bath). Add diisopropylamine (1.2 eq) via syringe. Slowly add n-BuLi (1.15 eq) dropwise. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to form the LDA solution.

-

Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise via a syringe pump over 30 minutes. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: Slow addition of the ketone to the strong base ensures complete and rapid deprotonation to form the kinetic enolate, minimizing self-condensation side reactions.

-

Alkylation: Add a solution of 3-(Bromomethyl)-1-methylpiperidine (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with water and then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired α-alkylated ketone.

-

Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS.

Safety and Handling

3-(Bromomethyl)-1-methylpiperidine and its salts are hazardous materials that must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[11][17]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling.[11][16] In case of contact, wash the affected area with copious amounts of water and seek medical attention.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[17]

References

-

Kozlovskii, V., & Voskressensky, L. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. Available from: [Link]

-

Chemsrc. (n.d.). 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr). Retrieved from [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7965. Available from: [Link]

-

Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. Retrieved from [Link]

-

Van de Walle, T., et al. (2020). Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents. European Journal of Medicinal Chemistry, 198, 112330. Available from: [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)piperidine. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

Scully, F. E. Jr. (1981). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Fernandes, P. O., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1140. Available from: [Link]

-

Johnson, T. A. (2016). A Prospective Method To Guide Small Molecule Drug Design. Journal of Chemical Education, 93(10), 1773-1777. Available from: [Link]

-

CaltechTHESIS. (1975). Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. Retrieved from [Link]

-

International Journal of Science and Research. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Retrieved from [Link]

-

Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 4. biomedres.us [biomedres.us]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. CAS#:41886-04-8 | 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr) | Chemsrc [chemsrc.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. thesis.caltech.edu [thesis.caltech.edu]

- 14. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 15. angenechemical.com [angenechemical.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in 3-(Bromomethyl)-1-methylpiperidine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 3-(Bromomethyl)-1-methylpiperidine. This document is designed for researchers, scientists, and drug development professionals encountering challenges, specifically low conversion rates, during this critical synthetic transformation. As a key building block in medicinal chemistry, the efficient synthesis of this piperidine derivative is paramount.[1] This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues in your experimental workflow.

The conversion of 3-(Hydroxymethyl)-1-methylpiperidine to its bromomethyl counterpart is a foundational step, yet it is susceptible to various pitfalls that can diminish yield and purity.[1] This guide will focus on the most common bromination methods, such as those employing phosphorus tribromide (PBr₃) and the Appel reaction, to provide actionable solutions.

Part 1: Troubleshooting Guide - A Mechanistic Approach

Low conversion rates are often symptomatic of underlying issues with reagents, reaction conditions, or work-up procedures. This section is structured to help you systematically identify and address the root cause of poor yields.

Diagram: Troubleshooting Workflow

Caption: A logical workflow for diagnosing the cause of low conversion rates.

Question 1: My reaction with Phosphorus Tribromide (PBr₃) is sluggish and incomplete. What are the likely causes?

Answer:

When employing PBr₃ for the conversion of 3-(Hydroxymethyl)-1-methylpiperidine, several factors can lead to low yields. PBr₃ is a highly reactive and moisture-sensitive reagent.[2]

-

Moisture Contamination: The primary culprit is often the presence of water in the starting alcohol, solvent, or glassware. PBr₃ reacts vigorously with water to produce phosphorous acid (H₃PO₃) and hydrobromic acid (HBr).[3] This side reaction consumes the PBr₃, reducing the amount available for the desired Sₙ2 reaction with the alcohol. The HBr generated can also protonate the basic nitrogen of the piperidine ring, potentially leading to the formation of a hydrobromide salt of the starting material, which may be less reactive.

-

Improper Stoichiometry and Addition: The reaction stoichiometry requires one equivalent of PBr₃ for every three equivalents of alcohol. However, it's common practice to use a slight excess of the alcohol to ensure all the PBr₃ is consumed. The order of addition is also critical; PBr₃ should be added dropwise to a cooled solution of the alcohol.[4] Reversing this addition can lead to a rapid, exothermic reaction that is difficult to control and may promote side reactions.[4]

-

Temperature Control: The reaction is exothermic.[5] Maintaining a low temperature (typically 0 °C to room temperature) during the addition of PBr₃ is crucial to prevent side reactions such as the formation of ethers or elimination products.[1][2]

-

Purity of Starting Material: The purity of the 3-(Hydroxymethyl)-1-methylpiperidine is essential. Impurities can interfere with the reaction or complicate purification.

Question 2: I'm observing multiple spots on my TLC plate after an Appel reaction. What are the potential side products?

Answer:

The Appel reaction, which typically uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is another effective method for this transformation.[6][7] However, the formation of byproducts can reduce the yield of 3-(Bromomethyl)-1-methylpiperidine.

-

Triphenylphosphine Oxide (TPPO): The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO).[8] While its formation is inherent to the reaction mechanism, its presence can complicate purification, especially if it has a similar polarity to the desired product. Inefficient removal of TPPO can lead to an artificially low isolated yield.

-

Unreacted Starting Material: Incomplete conversion is a common issue and can stem from insufficient amounts of PPh₃ or CBr₄, or a reaction time that is too short.

-

Intramolecular Cyclization: The product, 3-(Bromomethyl)-1-methylpiperidine, contains both a nucleophilic nitrogen and an electrophilic bromomethyl group.[1] Under certain conditions (e.g., elevated temperatures or the presence of a base), it can undergo intramolecular cyclization to form an indolizidine derivative.[1]

-

Elimination Products: Although less common for primary alcohols, elimination to form an exocyclic alkene is a possible side reaction, particularly if the reaction is overheated or a strong base is inadvertently introduced during work-up.

Diagram: Appel Reaction Mechanism and a Key Side Reaction

Caption: The desired Appel reaction pathway and a potential intramolecular side reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: How can I ensure my reagents and solvents are sufficiently dry?

A1: For solvents like dichloromethane (DCM) or tetrahydrofuran (THF), it is best to use a solvent purification system or to distill them from an appropriate drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF).[1] Starting materials should be dried under high vacuum. For the highly moisture-sensitive PBr₃, it is advisable to use a freshly opened bottle or to distill it under reduced pressure.

Q2: My product appears to be unstable during work-up and purification. What precautions should I take?

A2: 3-(Bromomethyl)-1-methylpiperidine can be sensitive to heat and strong bases, which can promote elimination or cyclization.[1] It is often prepared and used as its hydrobromide salt to improve stability.[9] During work-up, use mild bases like sodium bicarbonate for neutralization and avoid excessive heating during solvent evaporation. For purification by column chromatography, ensure the silica gel is neutral, and consider running the column at a lower temperature if possible.

Q3: What is the best way to remove triphenylphosphine oxide (TPPO) after an Appel reaction?

A3: TPPO can be challenging to remove due to its moderate polarity. Several methods can be employed:

-

Filtration: In some cases, TPPO will precipitate from the reaction mixture upon cooling or the addition of a non-polar solvent like hexanes, allowing for removal by filtration.[8]

-

Column Chromatography: Careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from TPPO.

-

Aqueous Extraction: Converting TPPO to a water-soluble salt by washing with an acidic solution (e.g., dilute HCl) is generally not effective.

Q4: Are there alternative brominating agents I can use?

A4: Besides PBr₃ and the Appel reaction, other reagents can be considered:

-

Thionyl Bromide (SOBr₂): Similar to thionyl chloride, SOBr₂ can convert primary alcohols to alkyl bromides. However, it is more reactive and less commonly used.[6]

-

Hydrobromic Acid (HBr): Concentrated HBr can also be used, typically at elevated temperatures. The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-(Bromomethyl)-1-methylpiperidine using Phosphorus Tribromide (PBr₃)

-

Preparation: Under an inert atmosphere (nitrogen or argon), add 3-(Hydroxymethyl)-1-methylpiperidine (1.0 eq) to anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of PBr₃: Slowly add phosphorus tribromide (0.35 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.[5]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice.

-

Work-up: Make the aqueous solution basic (pH > 10) by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide, keeping the mixture cool in an ice bath.

-

Extraction: Extract the aqueous layer with DCM (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on neutral alumina or silica gel.

Protocol 2: Synthesis of 3-(Bromomethyl)-1-methylpiperidine via the Appel Reaction

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add triphenylphosphine (1.5 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of CBr₄: Add carbon tetrabromide (1.3 eq) portion-wise, maintaining the temperature at 0 °C.[10]

-

Addition of Alcohol: Add a solution of 3-(Hydroxymethyl)-1-methylpiperidine (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.[10]

-

Concentration: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide.

Part 4: Data Summary

| Reagent/Method | Key Advantages | Common Issues | Typical Temperature Range |

| PBr₃ | High reactivity, good yields with primary alcohols.[3] | Moisture sensitivity, exothermicity, corrosive byproducts.[2][4] | 0 °C to Room Temperature |

| Appel Reaction | Mild reaction conditions, high yields.[11] | Stoichiometric amounts of reagents, difficult TPPO removal.[7][8] | 0 °C to Room Temperature |

| HBr | Readily available reagent. | Requires higher temperatures, potential for side reactions.[1] | Reflux |

References

-

Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

- Oreate AI Blog. (2026, January 15).

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

- Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)

-

NileRed. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Video]. YouTube. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

- ACS GCI Pharmaceutical Roundtable. (2026, January 3).

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

-

Chemsrc. (2025, August 27). CAS#:41886-04-8 | 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpiperidine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of PBr3 in Alcohol Chemistry: A Transformative Agent - Oreate AI Blog [oreateai.com]

- 3. byjus.com [byjus.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 5. youtube.com [youtube.com]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Appel Reaction [organic-chemistry.org]

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(Bromomethyl)-1-methylpiperidine and its Isomeric Analogues

Introduction

Within the landscape of medicinal chemistry and synthetic organic chemistry, N-heterocycles are foundational scaffolds for the development of novel therapeutic agents. Among these, the piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals. The functionalization of this ring is therefore of paramount importance. Brominated piperidines serve as highly versatile synthetic intermediates, with the carbon-bromine bond providing a reactive "handle" for a multitude of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2]

This guide provides an in-depth comparative analysis of the reactivity of 3-(Bromomethyl)-1-methylpiperidine, a key building block, against its structural isomers and analogues.[2] We will explore how the seemingly subtle change in the position of the bromine substituent dramatically influences the molecule's reactivity profile. This analysis is grounded in fundamental principles of physical organic chemistry and is designed to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reaction design and optimization.

Pillar 1: The Foundations of Reactivity in Brominated Piperidines

The reactivity of these compounds is primarily dictated by the C-Br bond and is influenced by several key factors:

-

The Nature of the Carbon-Bromine Bond: The C-Br bond is polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. Bromine is an excellent leaving group due to the relatively low strength of the C-Br bond (approx. 276 kJ/mol) and the stability of the resulting bromide anion (Br⁻).[3] This inherent property makes brominated piperidines prime candidates for substitution reactions.

-

Prevailing Reaction Mechanisms: Nucleophilic substitution reactions for these compounds can theoretically proceed via two main pathways:

-

SN2 (Bimolecular Nucleophilic Substitution): A single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs. This mechanism is favored for primary halides, such as the bromomethyl (-CH₂Br) group, and is sensitive to steric hindrance around the reaction center.[4]

-

SN1 (Unimolecular Nucleophilic Substitution): A two-step process involving the formation of a carbocation intermediate. While less common for primary halides, it can be facilitated by neighboring group participation.

-

-

The Role of the Piperidine Nitrogen: The tertiary amine within the piperidine ring is a crucial determinant of reactivity. Its lone pair of electrons can exert a profound influence through:

-

Inductive Effects: The nitrogen atom influences the electron density across the ring.

-

Intramolecular Catalysis (Anchimeric Assistance): The nitrogen can act as an internal nucleophile, attacking the electrophilic carbon to form a transient, highly reactive bicyclic azetidinium ion intermediate.[5] This neighboring group participation can significantly accelerate the rate of substitution compared to analogous carbocyclic systems.

-

Pillar 2: A Comparative Analysis of Reactivity

The reactivity of a brominated piperidine is not absolute but is best understood in relation to its isomers. Here, we compare 3-(Bromomethyl)-1-methylpiperidine with key analogues.

| Compound | Structure | Key Structural Features | Predicted Relative Reactivity (Nucleophilic Substitution) |

| 2-(Bromomethyl)-1-methylpiperidine |  | Primary halide. Bromomethyl group is adjacent (α) to the ring nitrogen. | Highest |

| 3-(Bromomethyl)-1-methylpiperidine |  | Primary halide. Bromomethyl group is β to the ring nitrogen. | High |

| 4-(Bromomethyl)-1-methylpiperidine |  | Primary halide. Bromomethyl group is γ to the ring nitrogen. | Moderate |

| 3-Bromo-1-methylpiperidine |  | Secondary halide. Bromine is directly attached to the piperidine ring. | Lowest |

Analysis of Isomeric Reactivity

1. 2-(Bromomethyl)-1-methylpiperidine (Highest Reactivity): The exceptional reactivity of this isomer stems from the proximity of the nitrogen's lone pair to the electrophilic -CH₂Br carbon. This arrangement facilitates rapid intramolecular SN2 cyclization to form a highly strained and reactive five-membered azetidinium ion intermediate. This process, known as anchimeric assistance, dramatically lowers the activation energy for the departure of the bromide ion. The subsequent attack by an external nucleophile occurs on this activated intermediate, leading to a rapid overall substitution rate.

2. 3-(Bromomethyl)-1-methylpiperidine (High Reactivity): Our topic compound exhibits a balanced and highly useful reactivity profile. As a primary halide, it readily undergoes SN2 reactions.[2] While direct formation of a six-membered ring via intramolecular cyclization is kinetically less favorable than the five-membered ring formation in the 2-isomer, the nitrogen atom can still participate in the reaction. It can stabilize the transition state through space, accelerating the reaction relative to its carbocyclic analogue, (bromomethyl)cyclohexane. The primary factor driving its reactivity is the unhindered nature of the primary carbon center, making it an excellent substrate for SN2 displacement.

3. 4-(Bromomethyl)-1-methylpiperidine (Moderate Reactivity): In this isomer, the bromomethyl group is positioned further from the nitrogen atom. Consequently, the potential for intramolecular participation or anchimeric assistance is significantly diminished. Its reactivity is therefore more akin to a typical primary alkyl bromide. The rate of nucleophilic substitution will be primarily governed by the steric accessibility of the reaction site and the strength of the nucleophile, without significant acceleration from the ring nitrogen.

4. 3-Bromo-1-methylpiperidine (Lowest Reactivity): This analogue is fundamentally different as the bromine is attached to a secondary carbon of the piperidine ring itself.[1] This leads to two primary reasons for its lower reactivity in substitution reactions:

-

Increased Steric Hindrance: The approach of a nucleophile to the secondary carbon is more sterically hindered compared to the primary carbon of a bromomethyl group.

-

Increased Competition from Elimination: The presence of hydrogen atoms on the adjacent carbons (β-hydrogens) makes E2 (bimolecular elimination) a more competitive pathway, especially with strong, bulky bases.

Pillar 3: Visualizing the Reaction Pathways

To better illustrate these concepts, the following diagrams outline the key mechanistic pathways.

Caption: Anchimeric assistance in 2-(Bromomethyl)-1-methylpiperidine.

Experimental Protocol: Comparative Kinetic Analysis of Nucleophilic Substitution

To quantitatively validate the predicted reactivity trends, a comparative kinetic study can be performed. This protocol describes a self-validating system for measuring the relative rates of reaction for the different brominated piperidine isomers with a model nucleophile, sodium azide.

Objective: To determine the second-order rate constants (k₂) for the reaction of 2-, 3-, and 4-(bromomethyl)-1-methylpiperidine and 3-bromo-1-methylpiperidine with sodium azide in acetonitrile at a constant temperature.

Materials:

-

3-(Bromomethyl)-1-methylpiperidine

-

Isomeric brominated piperidines (2- and 4-bromomethyl, 3-bromo analogues)

-

Sodium azide (NaN₃)

-

Acetonitrile (HPLC grade, anhydrous)

-

Internal standard (e.g., dodecane)

-

Volumetric flasks, pipettes, and syringes

-

Constant temperature bath or reaction block

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system

Procedure:

-

Solution Preparation:

-

Accurately prepare a 0.1 M stock solution of each brominated piperidine isomer in acetonitrile.

-

Prepare a 0.2 M stock solution of sodium azide in acetonitrile. (Note: Use caution, azides are toxic).

-

Prepare a stock solution of the internal standard (e.g., 0.05 M dodecane) in acetonitrile.

-

-

Reaction Setup:

-

For each isomer, place a sealed reaction vial containing 4.0 mL of the 0.1 M piperidine stock solution and 1.0 mL of the internal standard solution into a constant temperature bath set to 50.0 °C. Allow the solution to equilibrate for 15 minutes.

-

In a separate vial, equilibrate 5.0 mL of the 0.2 M sodium azide stock solution to the same temperature.

-

-

Initiation and Sampling:

-

To initiate the reaction, rapidly add the 5.0 mL of the pre-heated sodium azide solution to the piperidine solution. This results in initial concentrations of 0.05 M for the piperidine isomer and 0.1 M for sodium azide.

-

Immediately withdraw a ~0.5 mL aliquot (t=0 sample) and quench it in a vial containing 1 mL of cold deionized water.

-

Continue to withdraw and quench aliquots at regular time intervals (e.g., every 15, 30, 60, 120, 240 minutes). The sampling frequency should be adjusted based on the expected reactivity (more frequent for the 2-isomer).

-

-

Analysis:

-

Analyze each quenched sample by GC-FID or HPLC. The analytical method must be able to resolve the starting brominated piperidine from the product and the internal standard.

-

Create a calibration curve for each starting material against the internal standard to determine concentration from the peak area ratios.

-

-

Data Processing:

-

For each time point, calculate the concentration of the remaining brominated piperidine.

-

Since the reaction is pseudo-first-order with respect to the piperidine (as [NaN₃] >> [piperidine]), plot ln([Piperidine]t / [Piperidine]₀) versus time (in seconds).

-

The slope of this line will be equal to -kobs (the observed pseudo-first-order rate constant).

-

Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [NaN₃]initial.

-

Compare the k₂ values for each isomer to establish a quantitative ranking of their reactivity.

-

Conclusion

The reactivity of brominated piperidines is a nuanced interplay between the position of the halogen, steric factors, and the crucial role of the intramolecular nitrogen atom. While all bromomethylpiperidines are valuable synthetic intermediates, their reactivity profiles differ significantly.

-

2-(Bromomethyl)-1-methylpiperidine is the most reactive due to powerful anchimeric assistance, proceeding through a highly activated azetidinium intermediate.

-

3-(Bromomethyl)-1-methylpiperidine , the subject of this guide, offers a robust and predictable reactivity for a primary halide, making it an ideal and versatile building block for standard SN2 transformations.

-

4-(Bromomethyl)-1-methylpiperidine behaves most like a standard primary alkyl bromide, with its reactivity largely independent of the nitrogen's influence.

-

3-Bromo-1-methylpiperidine is the least reactive towards substitution due to its secondary nature and increased steric hindrance.

Understanding these differences is critical for synthetic chemists to control reaction outcomes, optimize yields, and select the appropriate building block for the desired molecular architecture.

References

- Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol. Journal of the Chemical Society B: Physical Organic, 1062.

- Buncel, E., & Um, I.-H. (2004). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

-

Chemistry Stack Exchange. (2018). Reaction of alkyl bromide in presence of piperidine. Retrieved from [Link]

-

Filo. (2025). What is the reactivity of haloalkanes? Explain the factors affecting the reactivity of haloalkanes. Retrieved from [Link]

-

Kalesse, M. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Retrieved from [Link]

- Kalsner, S. (1970). Effects of a haloalkylamine on responses to and disposition of sympathomimetic amines. British Journal of Pharmacology.

- Taddei, F., & Vivarelli, P. (1972). Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 2.

-

Allen. (n.d.). Which factors determine the reactivity of halogens in the subsitution reaction?. Retrieved from [Link]

-

LibreTexts Chemistry. (2015). Summary of Reactivity of Haloalkanes. Retrieved from [Link]

-

Chemsrc. (2025). 3-(bromomethyl)-1-methylpiperidine(SALTDATA: HBr). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methylpiperidine. Retrieved from [Link]